molecular formula C10H11F3O4S B2397769 (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol CAS No. 2230800-17-4

(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol

Cat. No.: B2397769
CAS No.: 2230800-17-4
M. Wt: 284.25
InChI Key: MXCSZTDDGQONQD-UHFFFAOYSA-N
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Description

(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound with a complex structure that includes a methylsulfonyl group, a trifluoroethoxy group, and a phenylmethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenylmethanol core: This can be achieved through a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde to form phenylmethanol.

    Introduction of the trifluoroethoxy group: This step involves the reaction of phenylmethanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Addition of the methylsulfonyl group: The final step involves the sulfonation of the intermediate compound using methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the phenylmethanol core can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group, leading to the formation of a simpler phenylmethanol derivative.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)aldehyde or (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)carboxylic acid.

    Reduction: Formation of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)acetone: Contains an acetone group instead of methanol.

    (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)amine: Contains an amine group instead of methanol.

Uniqueness

(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the trifluoroethoxy and methylsulfonyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

[2-methylsulfonyl-6-(2,2,2-trifluoroethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O4S/c1-18(15,16)9-4-2-3-8(7(9)5-14)17-6-10(11,12)13/h2-4,14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCSZTDDGQONQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1CO)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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